

Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-4-Hydroxy-2-pyrrolidinone

Cat. No.: B119332

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-4-hydroxy-2-pyrrolidinone (CAS No. 68108-18-9) is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.^{[1][2]} Its stereospecific nature makes it an invaluable intermediate for creating enantiomerically pure compounds, which is of paramount importance in drug development.^[2] This guide provides a comprehensive overview of its key physical properties, supported by experimental methodologies and a structured workflow for their determination.

Summary of Physical Properties

The physical characteristics of (S)-4-hydroxy-2-pyrrolidinone have been determined by various analytical methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

Property	Value	Conditions/Solvent	Source(s)
Molecular Formula	C ₄ H ₇ NO ₂	-	[1][3][4]
Molecular Weight	101.10 g/mol	-	[4]
Appearance	White to off-white crystalline powder/solid	20°C	[1][3][5]
Melting Point	156-159 °C	(lit.)	[3][6][7]
	156-161 °C	[5]	
	155.0 to 159.0 °C		
Boiling Point	~300 °C	Standard conditions (for the racemic mixture)	[8]
	363.6 °C	at 760 mmHg (Computed for the racemic mixture)	[8]
Optical Rotation [α]	-43°	23°C, D-line (589 nm), c = 1 in ethanol	[6][7][9]
	-40° to -46°	20°C, 589 nm, c = 1 in ethanol	[3]
	-47°	c = 0.018 g/mL in Methanol	[5]
	-57.0 to -61.0°	20°C, D-line, c = 1 in H ₂ O	
Solubility	Slightly soluble in water	-	[10]
	Moderate solubility in water and ethanol (for the racemic mixture)	-	[8]

A study on
recrystallization
suggests poor
solubility in solvents - [11]
like ethyl acetate,
diethyl ether, and
hexane.

Density	1.292 g/cm ³	-	[5]
Refractive Index	1.513	-	[5]

Experimental Protocols

The determination of the physical properties of a chiral compound like (S)-4-hydroxy-2-pyrrolidinone requires precise and standardized experimental procedures. Below are the detailed methodologies for the key experiments cited.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of (S)-4-hydroxy-2-pyrrolidinone is a key indicator of its purity. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine this value with high precision.

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, which is detected by the instrument.
- Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature control system.
- Procedure:
 - A small, accurately weighed amount of the (S)-4-hydroxy-2-pyrrolidinone sample (typically 1-5 mg) is placed into an aluminum sample pan.

- An empty aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- The heat flow to the sample is monitored and plotted against temperature.
- The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.
- Data Analysis: The melting point range is reported, corresponding to the temperatures at which melting begins and is complete. For a pure substance, this range is typically narrow. A broader melting range can indicate the presence of impurities.

Optical Rotation Measurement by Polarimetry

As a chiral molecule, (S)-4-hydroxy-2-pyrrolidinone rotates the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation is a characteristic property of an enantiomer.[12]

- Principle: A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[12] The observed rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light, and the temperature. The specific rotation $[\alpha]$ is a standardized value calculated from these parameters.
- Instrumentation: A polarimeter, typically consisting of a light source (often a sodium D-line lamp, 589 nm), a polarizer, a sample cell of a known path length, an analyzer, and a detector.[12]
- Procedure:
 - A solution of (S)-4-hydroxy-2-pyrrolidinone is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., ethanol or water) to a known concentration (c), expressed in g/mL.

- The polarimeter is calibrated with the pure solvent (blank measurement).
- The sample cell is filled with the prepared solution.
- The angle of rotation (α) of the plane-polarized light is measured at a specific temperature (T) and wavelength (λ).
- Data Analysis: The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha]T\lambda = \alpha / (l \times c)$ Where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of the light (commonly the D-line of sodium, 589 nm). The levorotatory nature of the (S)-enantiomer is indicated by a negative sign.[12]

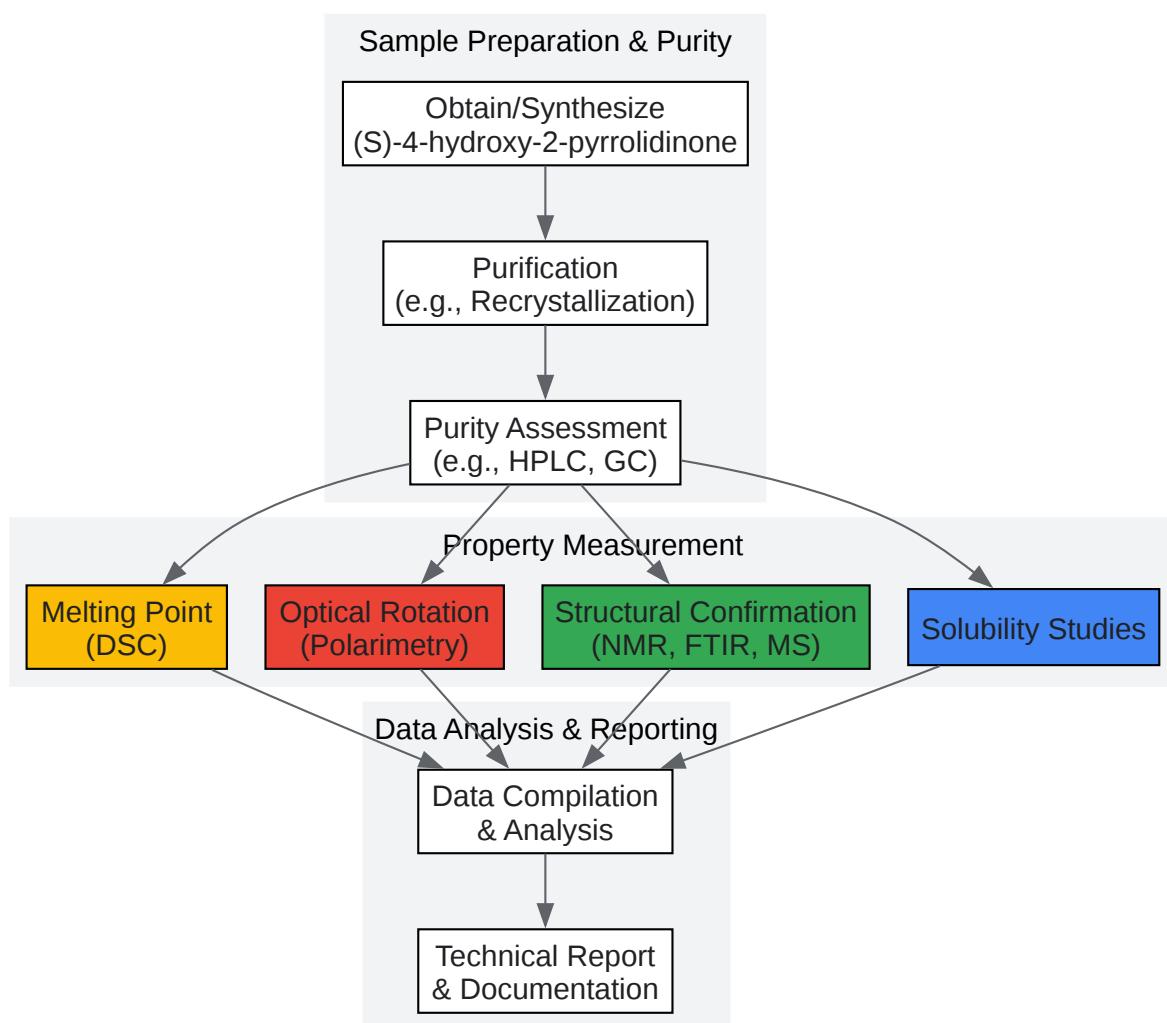
Spectroscopic Analysis (FTIR, NMR)

Spectroscopic techniques are essential for confirming the chemical structure and functional groups of (S)-4-hydroxy-2-pyrrolidinone.

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands correspond to specific functional groups present in the molecule.
 - Procedure: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The instrument records the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Expected Absorptions: Key characteristic peaks for (S)-4-hydroxy-2-pyrrolidinone would include a broad O-H stretch from the hydroxyl group, an N-H stretch, a strong C=O stretch

from the lactam carbonyl group, and C-N and C-O stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ^1H and ^{13}C NMR are standard techniques.
- Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is placed in an NMR tube and analyzed in the NMR spectrometer.
- Data Analysis: The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), which indicate the electronic environment of each proton or carbon atom. The splitting patterns (multiplicity) in ^1H NMR provide information about neighboring protons. PubChem provides access to reference ^1H and ^{13}C NMR spectra for this compound.[4]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chiral compound such as (S)-4-hydroxy-2-pyrrolidinone.

Workflow for Physical Property Determination of (S)-4-Hydroxy-2-pyrrolidinone

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of (S)-4-hydroxy-2-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. netascientific.com [netascientific.com]
- 3. (S)-(-)-4-Hydroxy-2-pyrrolidinone, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 68108-18-9 S-(-)-4-Hydroxy-2-pyrrolidinone AKSci R064 [aksci.com]
- 6. (S)-(-)-4-Hydroxy-2-pyrrolidinone 97 68108-18-9 [sigmaaldrich.com]
- 7. (S)-(-)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 62624-29-7(4-hydroxypyrrolidin-2-one) | Kuujia.com [kuujia.com]
- 9. (S)-(-)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidone - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119332#physical-properties-of-s-4-hydroxy-2-pyrrolidinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com